Broussonin E: A Technical Guide for Researchers and Drug Development Professionals
Broussonin E: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Broussonin E is a naturally occurring phenolic compound isolated from the branches of Broussonetia papyrifera and the barks of Broussonetia kanzinoki. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.
Chemical Structure and Properties
Broussonin E is classified as a phenol.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | [3] |
| Molecular Formula | C₁₇H₂₀O₄ | [1][2][3][4] |
| Molecular Weight | 288.34 g/mol | [3][5] |
| CAS Number | 90902-21-9 | [1][2][4] |
| Physical Description | Powder | [1][2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity: Anti-inflammatory Properties
Broussonin E has demonstrated significant anti-inflammatory activity in in vitro models. Specifically, it has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages.[1][6]
Inhibition of Pro-inflammatory Mediators
Broussonin E effectively reduces the production of key pro-inflammatory cytokines and enzymes. This inhibitory effect is dose-dependent.
| Pro-inflammatory Mediator | Effect of Broussonin E |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition |
| Interleukin-1beta (IL-1β) | Inhibition |
| Interleukin-6 (IL-6) | Inhibition |
| Cyclooxygenase-2 (COX-2) | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition |
Enhancement of Anti-inflammatory Mediators
Concurrently with the suppression of pro-inflammatory molecules, Broussonin E enhances the expression of anti-inflammatory mediators, promoting a shift towards an anti-inflammatory M2 macrophage phenotype.
| Anti-inflammatory Mediator | Effect of Broussonin E |
| Interleukin-10 (IL-10) | Enhancement |
| CD206 (Mannose Receptor) | Enhancement |
| Arginase-1 (Arg-1) | Enhancement |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of Broussonin E are mediated through the modulation of key intracellular signaling pathways. It simultaneously inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway and enhances the Janus Kinase 2-Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway.[1][6]
Inhibition of the MAPK Pathway
Broussonin E has been shown to inhibit the LPS-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, two key components of the MAPK signaling cascade that are crucial for the production of pro-inflammatory cytokines.[1][6]
Activation of the JAK2-STAT3 Pathway
In contrast to its effect on the MAPK pathway, Broussonin E activates the JAK2-STAT3 signaling pathway. This activation is critical for its ability to promote the expression of anti-inflammatory mediators. The pro-M2 polarization effect of Broussonin E is abolished by inhibitors of the JAK2-STAT3 pathway.[1][6]
Experimental Protocols
The following protocols are based on the methodologies described in the key cited literature for the investigation of Broussonin E's anti-inflammatory effects.
Cell Culture and Treatment
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Cell Line: RAW264.7 murine macrophage cell line.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained at 37 °C in a humidified atmosphere of 5% CO₂.
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Treatment:
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Cells are seeded in appropriate culture plates and allowed to adhere overnight.
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Cells are pre-treated with varying concentrations of Broussonin E (or vehicle control, e.g., DMSO) for a specified period (e.g., 1 hour).
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Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for the desired time (e.g., 24 hours for cytokine measurements, or shorter times for signaling protein phosphorylation analysis).
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References
- 1. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 2. mdpi.com [mdpi.com]
- 3. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Biotherapeutics for Autoimmune and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
